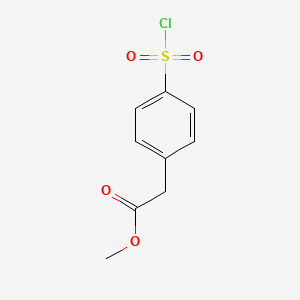
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is an organic compound. It is a derivative of benzene, where one hydrogen atom is replaced by a sulfonyl chloride group and another hydrogen atom is replaced by a trifluoromethyl group .
Synthesis Analysis
This compound can be synthesized via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Another method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .Molecular Structure Analysis
The molecular formula of “2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is C7H4ClF4O2S . The structure includes a benzene ring with a sulfonyl chloride group and a trifluoromethyl group attached to it .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also participate in the nucleophilic trifluoromethoxylation of alkyl halides .科学的研究の応用
Synthesis of β-Arylated Thiophenes
The compound 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is used in the synthesis of β-arylated thiophenes. This process involves palladium-catalyzed desulfitative arylation of thiophenes, which is a key step in creating various organic electronic materials due to the unique properties of thiophenes .
Palladium-Catalyzed Desulfitative Arylation
Another significant application is in palladium-catalyzed desulfitative arylation reactions. This method is utilized for synthesizing 2-aryl benzoxazoles and involves tolerating various functional groups on the phenyl ring of sulfonyl chlorides, which provides a practical alternative for the synthesis of complex organic molecules .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an intermediate for various drug syntheses. It’s involved in the preparation of medicaments like Ubrogepant, which is used for treating acute migraine. The compound’s role in such syntheses often involves reactions with other organic compounds to form intermediates or final products .
作用機序
Mode of Action
The compound, being a sulfonyl chloride, is highly reactive. It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different products. For instance, it can react with amines to form sulfonamides, a class of compounds with a wide range of biological activities .
Biochemical Pathways
For example, some sulfonamides are known to inhibit the enzyme dihydropteroate synthase, disrupting the synthesis of folic acid in bacteria and leading to their death .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with and the type of reactions it undergoes. As mentioned earlier, it can form various products like sulfonamides, sulfonic esters, and sulfonic acids, which can have diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, sulfonyl chlorides are known to be sensitive to moisture . Therefore, they should be stored under dry conditions to maintain their reactivity and stability.
Safety and Hazards
特性
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(3-5(6)9)7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYJQRYWXHLCSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634296 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
1177009-38-9 |
Source


|
| Record name | 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)










